molecular formula C10H11Cl2FN2 B6273263 2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 2095410-67-4

2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6273263
CAS No.: 2095410-67-4
M. Wt: 249.11 g/mol
InChI Key: AOCZLEVTJHBTNC-UHFFFAOYSA-N
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Description

2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro and fluoro substituent on the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the indole ring, which can enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2095410-67-4

Molecular Formula

C10H11Cl2FN2

Molecular Weight

249.11 g/mol

IUPAC Name

2-(5-chloro-6-fluoro-1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H10ClFN2.ClH/c11-8-3-7-6(1-2-13)5-14-10(7)4-9(8)12;/h3-5,14H,1-2,13H2;1H

InChI Key

AOCZLEVTJHBTNC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)NC=C2CCN.Cl

Purity

95

Origin of Product

United States

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